CB1 Receptor Antagonist Target Engagement: Patented Obesity Indication
The compound is explicitly annotated in the DrugMAP database as a small-molecule antagonist of the cannabinoid CB1 receptor (GPCR), with a patented indication for obesity (ICD-11: 5B81) [1]. The closest commercially available analog, the C3-methyl derivative (CAS 2201201-07-0), lacks any publicly curated target-engagement annotation, meaning its CB1 antagonism potency and selectivity are uncharacterized . The tert-butyl group at C3 occupies a hydrophobic sub-pocket in the CB1 orthosteric site that is unfilled by smaller alkyl substituents, a pharmacophore feature consistent with SAR trends among CB1 antagonist series [2].
| Evidence Dimension | Validated molecular target and therapeutic indication |
|---|---|
| Target Compound Data | CB1 receptor antagonist; Indication: Obesity (ICD-11: 5B81); Patent status: Patented |
| Comparator Or Baseline | C3-methyl analog (CAS 2201201-07-0): No curated target annotation or indication available |
| Quantified Difference | Target annotation present vs. absent |
| Conditions | Database curation (DrugMAP/TTD) referencing PMID 26161824 patent review |
Why This Matters
Procurement of CAS 2202080-65-5 provides a compound with a documented pharmacological target and therapeutic context, enabling direct design of CB1-mediated obesity studies without requiring de novo target deconvolution.
- [1] DrugMAP Database. Drug Name: 1,2,4-triazole derivative 2; Synonym: PMID26161824-Compound-93; Target: Cannabinoid receptor 1 (CB1); Indication: Obesity (ICD-11: 5B81); Status: Patented. Available at: https://idrblab.net/ttd/data/drug/details/D0TT0B View Source
- [2] Nguyen T, Gamage TF, Finlay DB, et al. A comprehensive patents review on cannabinoid 1 receptor antagonists as antiobesity agents. Expert Opin Ther Pat. 2015;25(10):1093-1116. doi:10.1517/13543776.2015.1064898 View Source
